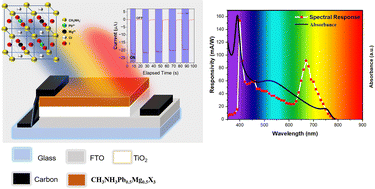Fabrication of a self-powered broadband photodetector by 50% replacement of Pb by Mg in the CH3NH3Pb0.5Mg0.5Cl2I perovskite lattice†
Materials Advances Pub Date: 2023-08-29 DOI: 10.1039/D3MA00411B
Abstract
Methyl ammonium lead halide (MAPbX3) suffers from high toxicity of the Pb2+ cation leading to a major roadblock to its end-application. To alleviate the toxicity issue, a complete or partial substitution of Pb2+ by eco-friendly Mg-ions is attempted in the present study. The substitution of Pb2+ with Mg2+ cations in the MAPbX3 crystal structure was carried out by tuning the stoichiometry of Mg2+ in MAPbxMg1−xCl2I (for x = 0.1, 0.3, 0.5, 0.7, 0.9). Here MAPbxMg1−xCl2I has been demonstrated for the first time in the application of a self-powered photodetector. A facile one-step anti-solvent approach has been used to synthesize the hybrid halide perovskite. Systematic structural and optical characterization indicates the formation of the desired tetragonal perovskite phase that exhibits a bandgap of 1.5–1.6 eV. The synthesized MAPbxMg1−xCl2I has been used for device fabrication with (i) a simple hole transport material (HTM)-free configuration, and (ii) an economical carbon as the top electrode contact. MAPb0.5Mg0.5Cl2I perovskite was found to be the best performing device, with an excellent responsivity of 153.74 mA W−1 at zero bias, high detectivity of 6.5 × 1010 Jones, and a fast response/recovery time of 411 ms/50 ms. The optimum Mg substituted perovskite film thus yields an eco-friendly option compared to the conventional MAPbX3 with nearly 50% replacement of the toxic Pb by benign Mg2+ cations. The demonstration of a MAPb0.5Mg0.5X3-based novel performance photodetector thus paves an important path to the replacement of toxic Pb2+ in perovskite opto-electronic devices, thereby leading to eco-friendly devices.


Recommended Literature
- [1] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [2] Chemistry of sulfate chloride perhydrates
- [3] Cellular uptake and trafficking of polydiacetylene micelles†
- [4] Structural colored fiber fabricated by a facile colloid self-assembly method in micro-space†
- [5] Colorimetric sensor arrays for the detection and identification of antibiotics
- [6] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [7] A high performance graphene/few-layer InSe photo-detector†
- [8] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†
- [9] A surface plasmon enabled liquid-junction photovoltaic cell
- [10] Visible to infrared plasmonic absorption from silver nanostructures enabled by microreactor-assisted solution deposition

Journal Name:Materials Advances
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 131159-39-2
-
CAS no.: 129212-21-1
-
CAS no.: 182823-26-3
-
CAS no.: 14651-42-4









